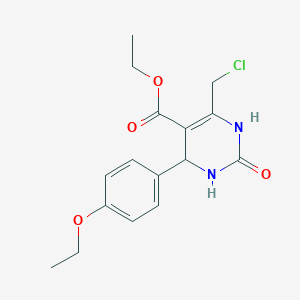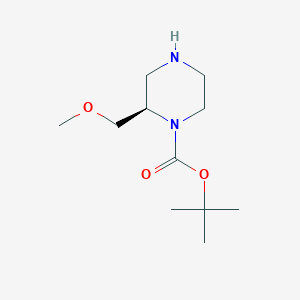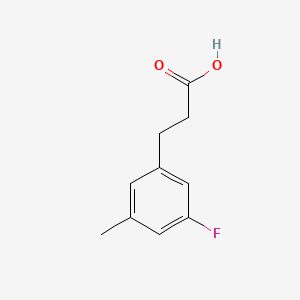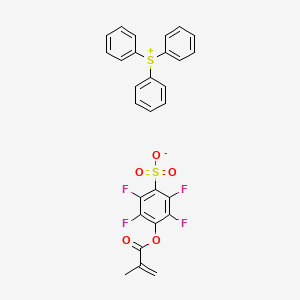![molecular formula C7H7BO3 B1393284 Benzo[c][1,2]oxaborole-1,6(3H)-diol CAS No. 1196473-37-6](/img/structure/B1393284.png)
Benzo[c][1,2]oxaborole-1,6(3H)-diol
Descripción general
Descripción
Benzo[c][1,2]oxaborole-1,6(3H)-diol is a derivative of boronic acid that combines a cyclic hemiester moiety with a free hydroxyl group . It has been found to be effective against both Gram-positive and Gram-negative microbes . The boron in the molecule represents a strong Lewis acidic center, making benzoxaboroles more acidic than arylboronic acids .
Synthesis Analysis
The synthesis of Benzo[c][1,2]oxaborole-1,6(3H)-diol involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . This process leads to the creation of a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides .Molecular Structure Analysis
The molecular structure of Benzo[c][1,2]oxaborole-1,6(3H)-diol is characterized by a cyclic hemiester moiety and a free hydroxyl group . The boron in the molecule acts as a strong Lewis acidic center .Chemical Reactions Analysis
Benzo[c][1,2]oxaborole-1,6(3H)-diol has been used as an active fragment for synthetic transformation of clarithromycin . The antimicrobial activities of these benzoxaboroles linked with clarithromycin at 9 or 4″ position were compared .Aplicaciones Científicas De Investigación
Antibacterial Applications
Benzo[c][1,2]oxaboroles have been used as active fragments for the synthetic transformation of clarithromycin . Clarithromycin is active against Gram-positive infections, and 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives are effective for Gram-negative microbes . The antimicrobial activities of these benzoxaboroles linked with clarithromycin at the 9 or 4″ position were compared .
Anticancer Applications
Benzo[c][1,2]oxaboroles have been used in the development of potential therapeutic agents targeting tumor hypoxia . A new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were designed and synthesized as anticancer agents .
Hypoxia Inhibitors
The boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were also developed as potential hypoxia inhibitors . Hypoxia is a condition that promotes the metastasis of cancer by promoting angiogenesis, cancer cell division, and cell survival .
Mecanismo De Acción
Target of Action
Benzo[c][1,2]oxaborole-1,6(3H)-diol primarily targets bacterial RNA . It is a ligand of bacterial RNA and has shown effectiveness against both Gram-positive and Gram-negative microbes .
Mode of Action
The compound interacts with its target, bacterial RNA, through the formation of a complex . Specifically, it binds to the catalytic domain of PDE4B2, a phosphodiesterase enzyme, where its oxaborole moiety chelates with the catalytic bimetallic center . This interaction extends into the adenine pocket during the process of substrate hydrolysis .
Biochemical Pathways
The compound’s interaction with bacterial RNA affects the protein synthesis process . By inhibiting the leucyl-tRNA synthetase in Mycobacterium tuberculosis, it reduces protein synthesis . This leads to a decrease in the production of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .
Pharmacokinetics
The compound’s ability to penetrate the skin and inhibit the transcription of certain interleukins suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a decrease in the production of various cytokines, which are involved in immune responses and inflammation . This can lead to a reduction in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .
Action Environment
The environment can influence the action, efficacy, and stability of Benzo[c][1,2]oxaborole-1,6(3H)-diol. For instance, the compound’s ability to penetrate the skin suggests that it may be more effective in topical applications . .
Direcciones Futuras
The future directions for the use of Benzo[c][1,2]oxaborole-1,6(3H)-diol could involve its further development as an antimicrobial agent. For instance, a molecule known as GSK656, which shows potent inhibition of Mtb LeuRS and in vitro antitubercular activity, has been progressed to clinical development for the treatment of tuberculosis .
Propiedades
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHWLMUVDGIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680617 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2]oxaborole-1,6(3H)-diol | |
CAS RN |
1196473-37-6 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1-benzoxaborole-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)





![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)